4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a thiazole ring, a piperidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of Tert-Butyl Ester: The final step involves esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the ester moiety.
Substitution: The thiazole ring is susceptible to electrophilic substitution reactions, while the piperidine ring can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the ester group.
Substitution: Substituted thiazole or piperidine derivatives.
Scientific Research Applications
4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring structure.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-1-amine share the piperidine ring structure.
Uniqueness: 4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the thiazole and piperidine rings with a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that are not found in simpler thiazole or piperidine derivatives.
Properties
Molecular Formula |
C15H24N2O2S2 |
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Molecular Weight |
328.5 g/mol |
IUPAC Name |
tert-butyl 4-(1,3-thiazol-5-ylmethylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H24N2O2S2/c1-15(2,3)19-14(18)17-6-4-12(5-7-17)9-20-10-13-8-16-11-21-13/h8,11-12H,4-7,9-10H2,1-3H3 |
InChI Key |
DGYZJLYOVJQMKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSCC2=CN=CS2 |
Origin of Product |
United States |
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